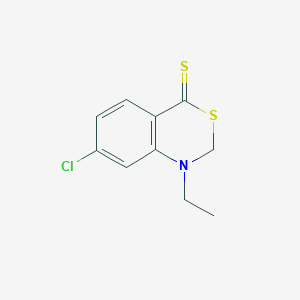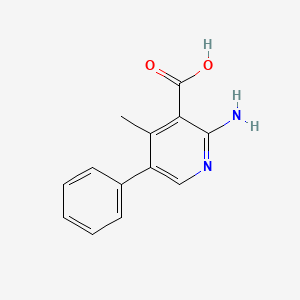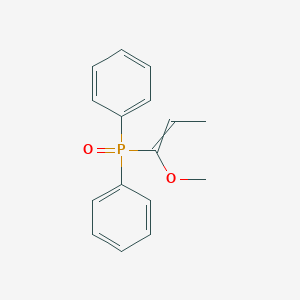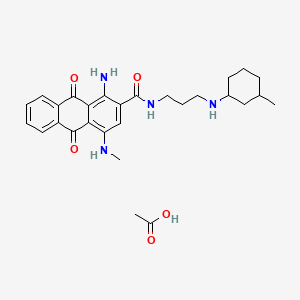
1H-Indene-1,3(2H)-dione, 2-(diphenylacetyl)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1,3(2H)-dione, 2-(diphenylacetyl)-, sodium salt is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by its indene backbone, which is substituted with a diphenylacetyl group and a sodium salt.
Méthodes De Préparation
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(diphenylacetyl)-, sodium salt typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the formation of the indene-1,3-dione core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- The diphenylacetyl group is then introduced via an acylation reaction, typically using reagents such as diphenylacetyl chloride in the presence of a Lewis acid catalyst.
- Finally, the sodium salt is formed by neutralizing the compound with a sodium base, such as sodium hydroxide.
-
Industrial Production Methods
- Industrial production of this compound may involve large-scale batch reactions, where the reagents are mixed in reactors under controlled temperatures and pressures.
- Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
1H-Indene-1,3(2H)-dione, 2-(diphenylacetyl)-, sodium salt undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Catalysts: Lewis acids for acylation, bases for neutralization.
-
Major Products Formed
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include alcohols or hydrocarbons.
- Substitution reactions can yield a variety of substituted indene derivatives.
Applications De Recherche Scientifique
1H-Indene-1,3(2H)-dione, 2-(diphenylacetyl)-, sodium salt has numerous applications in scientific research:
-
Chemistry
- Used as a building block for synthesizing more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine
- Explored as a potential drug candidate due to its unique structure and reactivity.
- Studied for its interactions with biological targets.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Mécanisme D'action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(diphenylacetyl)-, sodium salt involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
-
Pathways Involved
- The exact pathways can vary depending on the specific application, but may include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
1H-Indene-1,3(2H)-dione, 2-(diphenylacetyl)-, sodium salt can be compared with other similar compounds:
-
Similar Compounds
- 1H-Indene-1,3(2H)-dione
- 2-(Diphenylacetyl)-1,3-indandione
- Sodium 1H-indene-1,3(2H)-dione
-
Uniqueness
- The presence of the diphenylacetyl group and sodium salt distinguishes it from other indene derivatives.
- Its unique reactivity and potential for forming complex structures make it valuable in various research applications.
Propriétés
Numéro CAS |
82271-36-1 |
|---|---|
Formule moléculaire |
C23H16NaO3+ |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
sodium;2-(2,2-diphenylacetyl)indene-1,3-dione |
InChI |
InChI=1S/C23H16O3.Na/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19-20H;/q;+1 |
Clé InChI |
YCKTVRYJMHFIRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O.[Na+] |
Numéros CAS associés |
82-66-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)

![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)

![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)





![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
